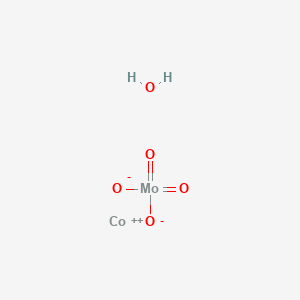
Cobalt(2+);dioxido(dioxo)molybdenum;hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cobalt(2+);dioxido(dioxo)molybdenum;hydrate, also known as cobalt molybdate hydrate, is a chemical compound with the molecular formula CoH2MoO5. It is a coordination complex where cobalt is in the +2 oxidation state and molybdenum is in the +6 oxidation state. This compound is typically found as a hydrate, meaning it includes water molecules in its crystalline structure. It is known for its distinctive purple color and is used in various industrial and research applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Cobalt(2+);dioxido(dioxo)molybdenum;hydrate can be synthesized through a reaction between cobalt salts and molybdate salts in an aqueous solution. The typical reaction involves mixing cobalt(II) chloride or cobalt(II) nitrate with sodium molybdate in water. The reaction is usually carried out at room temperature, and the resulting precipitate is filtered, washed, and dried to obtain the hydrate form of the compound .
Industrial Production Methods: In industrial settings, the production of cobalt molybdate hydrate involves similar chemical reactions but on a larger scale. The process may include additional steps such as purification and crystallization to ensure the high purity of the final product. The reaction conditions are carefully controlled to optimize yield and quality .
Analyse Chemischer Reaktionen
Types of Reactions: Cobalt(2+);dioxido(dioxo)molybdenum;hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to lower oxidation state species, often involving the reduction of molybdenum.
Substitution: Ligand substitution reactions can occur, where water molecules in the hydrate are replaced by other ligands
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride are used.
Substitution: Ligands such as ammonia or phosphines can be used to replace water molecules
Major Products Formed:
Oxidation: Higher oxidation state complexes of cobalt and molybdenum.
Reduction: Lower oxidation state complexes.
Substitution: New coordination complexes with different ligands
Wissenschaftliche Forschungsanwendungen
Cobalt(2+);dioxido(dioxo)molybdenum;hydrate has several scientific research applications, including:
Catalysis: It is used as a catalyst in various chemical reactions, including hydrogenation and oxidation reactions.
Material Science: The compound is studied for its potential use in the development of new materials with unique properties.
Electrochemistry: It is used in the development of electrodes for electrochemical cells and batteries.
Biological Studies: The compound is investigated for its potential biological activity and interactions with biomolecules .
Wirkmechanismus
The mechanism of action of cobalt(2+);dioxido(dioxo)molybdenum;hydrate involves its ability to coordinate with other molecules and ions. The cobalt center can undergo redox reactions, while the molybdenum center can participate in various catalytic processes. The compound’s activity is influenced by the nature of the ligands and the surrounding environment .
Vergleich Mit ähnlichen Verbindungen
Cobalt(2+);dioxido(dioxo)molybdenum (anhydrous): Similar to the hydrate form but without water molecules.
Cobalt(2+);dioxido(dioxo)tungsten;hydrate: Similar structure but with tungsten instead of molybdenum.
Nickel(2+);dioxido(dioxo)molybdenum;hydrate: Similar structure but with nickel instead of cobalt
Uniqueness: Cobalt(2+);dioxido(dioxo)molybdenum;hydrate is unique due to its specific coordination environment and the presence of both cobalt and molybdenum in its structure. This combination allows it to exhibit distinct catalytic and electrochemical properties that are not observed in similar compounds .
Eigenschaften
IUPAC Name |
cobalt(2+);dioxido(dioxo)molybdenum;hydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Co.Mo.H2O.4O/h;;1H2;;;;/q+2;;;;;2*-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPJIKZNJXISODY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.[O-][Mo](=O)(=O)[O-].[Co+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CoH2MoO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80657612 |
Source


|
| Record name | Cobalt(2+) dioxido(dioxo)molybdenum--water (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80657612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.90 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18601-87-1 |
Source


|
| Record name | Cobalt(2+) dioxido(dioxo)molybdenum--water (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80657612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Ethyl 3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B1149048.png)
![Octahydro-1h-pyrido[1,2-a]pyrazine](/img/structure/B1149051.png)
![(1S,2R,4aS,6aR,6aR,6bR,10S,12aR,14bS)-1,2,6b,9,9,12a-hexamethyl-10-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a,6a-dicarboxylic acid](/img/structure/B1149052.png)
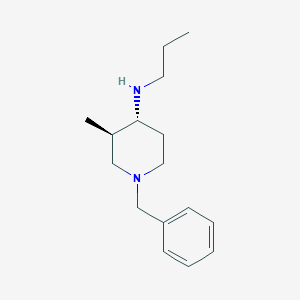

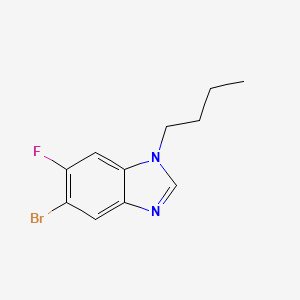
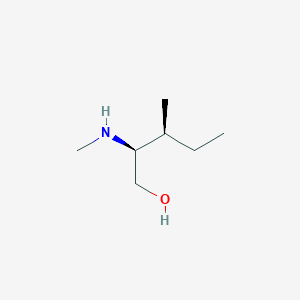
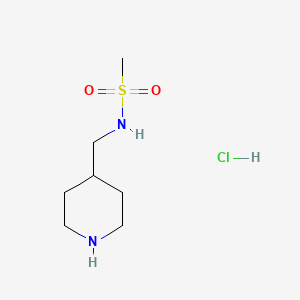
![Methyl 3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylate hydrochloride](/img/structure/B1149071.png)
